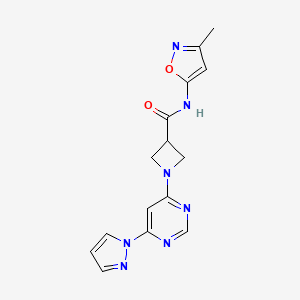
3,4-Dimethoxythiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxythiophene-2-sulfonamide is a heterocyclic organic compound containing sulfur, oxygen, nitrogen, and carbon atoms. It has a molecular weight of 223.27 .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is1S/C6H9NO4S2/c1-10-4-3-12-6 (5 (4)11-2)13 (7,8)9/h3H,1-2H3, (H2,7,8,9) . Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 223.27 . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación
Overview of Sulfonamides in Scientific Research
Sulfonamides, including 3,4-Dimethoxythiophene-2-sulfonamide, have a broad spectrum of applications in scientific research due to their unique chemical properties. These compounds are integral in the development of various drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Sulfonamides serve as key functional groups in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their versatility in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Carbonic Anhydrase Inhibition and Glaucoma Treatment
One significant application of sulfonamides in scientific research is in the development of carbonic anhydrase inhibitors (CAIs) for glaucoma treatment. Sulfonamide-based CAIs play a crucial role in reducing intraocular pressure, a key factor in glaucoma management. Research on sulfonamides has led to the discovery of novel compounds targeting the tumor-associated isoforms CA IX/XII, showing potential for both therapeutic and diagnostic applications in oncology (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antibacterial Applications
Sulfonamides have a long history of use as antimicrobial and antibacterial agents. They inhibit the synthesis of folic acid in bacteria, which is essential for bacterial growth. This mechanism of action makes sulfonamides effective in treating a wide range of bacterial infections. Recent research and patents have explored novel sulfonamide compounds for their antimicrobial properties, highlighting the ongoing significance of these compounds in the development of new antibacterial drugs (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The environmental presence of sulfonamides, due to their widespread use in medicine and agriculture, has raised concerns regarding their impact on microbial populations and the potential for promoting antibiotic resistance. Scientific studies have focused on the biodegradation of sulfonamides in the environment, aiming to understand their fate and reduce their ecological footprint. These studies are crucial for developing strategies to mitigate the environmental risks associated with sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propiedades
IUPAC Name |
3,4-dimethoxythiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPJPPRTLEXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)




![3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2533159.png)




![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)
